3,4-Dichloro-5-fluorobromobenzene
Overview
Description
3,4-Dichloro-5-fluorobromobenzene is an organic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3,4-Dichloro-5-fluorobromobenzene typically involves multiple steps. One common method starts with 2-fluoro-3-chloronitrobenzene as the starting material. The synthesis proceeds through bromination, reduction, and diazochlorination reactions . The reaction conditions are generally mild, and the process is environmentally friendly, with high product purity and yield .
Another method involves the Sandmeyer reaction, where 3,5-dichloro-4-fluoroaniline is dissolved in water and hydrobromic acid, followed by diazotization with sodium nitrite to form a diazonium salt. This salt is then reacted with cuprous bromide and hydrogen bromide to yield this compound .
Chemical Reactions Analysis
3,4-Dichloro-5-fluorobromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Scientific Research Applications
3,4-Dichloro-5-fluorobromobenzene is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluorobromobenzene depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
3,4-Dichloro-5-fluorobromobenzene can be compared with other halogenated benzene derivatives, such as:
3,5-Dichloro-4-fluorobromobenzene: Similar in structure but with different halogen positions, leading to variations in reactivity and applications.
2,4-Dichloro-5-fluorobromobenzene: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific halogen arrangement, which imparts unique reactivity and makes it suitable for specialized applications in organic synthesis and research .
Properties
IUPAC Name |
5-bromo-1,2-dichloro-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTOGDTNCJHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661534 | |
Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-93-9 | |
Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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